Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is the histone lysine methyltransferase EZH2 . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
This compound interacts with EZH2, inhibiting its function . The structure-activity relationship study shows that steric hindrance is important for the activity against EZH2 . This interaction leads to changes in the methylation status of histones, which can alter gene expression and cellular functions .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
The compound’s potency against ezh2 suggests that it may have good bioavailability .
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels in certain lymphoma cells . This can result in cell cycle arrest in the G0/G1 phase . These molecular and cellular effects can contribute to the compound’s potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate typically involves multi-step organic synthesis. One potential route includes the condensation of a suitable quinoline derivative with benzoic acid under specific conditions. The reaction usually requires a catalyst to facilitate the formation of the sulfonamido linkage, such as a sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This might include controlled temperature, pressure, and the use of automated reaction systems to minimize human error and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce various oxidized derivatives.
Reduction: Under reductive conditions, it can yield reduced products.
Substitution: The sulfonamido and ester groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reagents: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution Conditions: Reactions often occur under acidic or basic conditions, with solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the conditions used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction may yield amino-alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology
Biologically, it is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine
In medicine, it shows promise in the development of new pharmaceutical agents due to its potential biological activity, including anti-inflammatory and anticancer properties.
Industry
Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its complex molecular structure.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-oxo-1,2,3,4-tetrahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
Uniqueness
Compared to similar compounds, Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate stands out due to its specific structural arrangement, which confers distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in scientific research.
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Properties
IUPAC Name |
methyl 2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-27-20(24)16-6-2-3-7-17(16)21-28(25,26)15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12,21H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGSGZXSWMZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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